

An In-depth Technical Guide to Difluoromethanesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difluoromethanesulfonyl chloride*

Cat. No.: B074772

[Get Quote](#)

CAS Number: 1512-30-7

A Core Reagent for Modern Drug Discovery and Agrochemical Synthesis

This technical guide provides a comprehensive overview of **Difluoromethanesulfonyl chloride**, a pivotal reagent for the introduction of the difluoromethyl (CF_2H) moiety in organic synthesis. The strategic incorporation of the CF_2H group can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Safety Data

Difluoromethanesulfonyl chloride is a highly reactive and moisture-sensitive liquid that requires careful handling. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn.

Table 1: Physicochemical Properties of **Difluoromethanesulfonyl Chloride**

Property	Value	Reference
CAS Number	1512-30-7	[1] [2]
Molecular Formula	CHClF ₂ O ₂ S	[1] [2]
Molecular Weight	150.53 g/mol	[1]
Appearance	Clear, almost colorless liquid	[2]
Density	1.696 g/cm ³	[3]
Boiling Point	84.7 - 99 °C	[2] [3]
Flash Point	5 °C	[3]
Refractive Index	1.379	[3]
InChI Key	JYQLKKNUGGVARY- UHFFFAOYSA-N	[1]
Canonical SMILES	C(F)(F)S(=O)(=O)Cl	[1]

Table 2: Safety and Hazard Information

Identifier	Information	Reference
GHS Pictograms	GHS02 (Flammable), GHS05 (Corrosive)	
Signal Word	Danger	
Hazard Statements	H225: Highly flammable liquid and vapor H314: Causes severe skin burns and eye damage	[1]
Precautionary Statements	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection.	
Stability	Extremely moisture sensitive	[2]

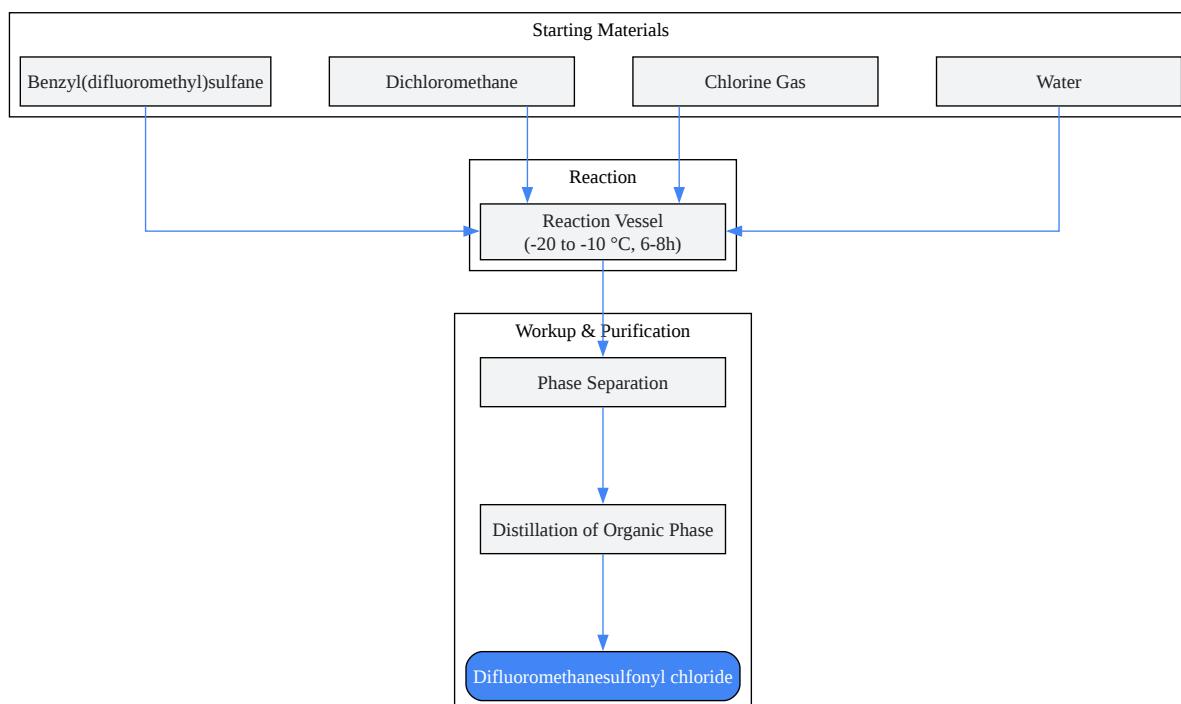
Spectroscopic Characterization Data

While comprehensive, experimentally-derived spectra for **Difluoromethanesulfonyl chloride** are not readily available in public databases, the following table summarizes expected spectroscopic features based on the analysis of related sulfonyl chlorides and general principles. This data is crucial for reaction monitoring and product characterization.

Table 3: Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	A triplet centered around 6.0-7.0 ppm, due to the coupling of the proton with the two fluorine atoms (² JH-F ≈ 50-60 Hz). The exact chemical shift is influenced by the solvent.
¹³ C NMR	A triplet in the range of 110-125 ppm, resulting from the one-bond coupling to the two fluorine atoms (¹ JC-F ≈ 280-300 Hz).[4]
¹⁹ F NMR	A doublet corresponding to the two equivalent fluorine atoms coupled to the single proton.
IR Spectroscopy	Strong characteristic absorption bands for the sulfonyl group (SO ₂) asymmetric and symmetric stretching, expected in the ranges of 1370–1410 cm ⁻¹ and 1160–1210 cm ⁻¹ , respectively.[5]
Mass Spectrometry (EI)	The molecular ion peak (M ⁺) would be expected at m/z 150 (for ³⁵ Cl) and 152 (for ³⁷ Cl) in an approximate 3:1 ratio. Key fragmentation would likely involve the loss of Cl (m/z 115) and subsequent loss of SO ₂ to yield the difluoromethyl cation [CHF ₂] ⁺ (m/z 51).

Synthesis Protocols


Difluoromethanesulfonyl chloride can be synthesized via several routes. The following protocols describe two common laboratory-scale methods.

Protocol 1: Synthesis by Chlorooxidation of a Sulfide Precursor

This method involves the oxidative chlorination of a suitable difluoromethyl sulfide, such as **Benzyl(difluoromethyl)sulfane**.

Experimental Protocol:

- Reaction Setup: A 2-liter, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a dropping funnel is charged with Benzyl(difluoromethyl)sulfane (348 g) and dichloromethane (500 mL).[\[3\]](#)
- Cooling: The reaction mixture is cooled to a temperature between -20 °C and -10 °C.
- Chlorine Purge: Chlorine gas (540 g) is purged into the reactor while maintaining the low temperature.
- Water Addition: Simultaneously, water (129 g) is added dropwise via the dropping funnel.
- Reaction Monitoring: The reaction progress is monitored by gas chromatography. The reaction is typically complete within 6-8 hours.
- Workup: Upon completion, the reaction mixture is allowed to warm to room temperature. The aqueous and organic phases are separated.
- Purification: The organic phase is subjected to distillation to yield **Difluoromethanesulfonyl chloride**. The reported yield is approximately 74.2%.[\[3\]](#)

[Click to download full resolution via product page](#)

Synthesis via Chlorooxidation Workflow

Protocol 2: Synthesis from Difluoromethanesulfonic Acid

This protocol is adapted from methods used for analogous sulfonyl chlorides and involves the reaction of the corresponding sulfonic acid with a chlorinating agent.

Experimental Protocol:

- **Reaction Setup:** A 500 mL, three-necked, glass flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with difluoromethanesulfonic acid (1.0 mole).
- **Reagent Addition:** Thionyl chloride (SOCl_2) (2.0-3.0 moles) is added slowly to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 mole) can be added to facilitate the reaction.
- **Reaction Conditions:** The reaction mixture is stirred and gently heated to reflux (the temperature will depend on the boiling point of the excess chlorinating agent). The reaction is maintained at this temperature for several hours (e.g., 4-12 hours) until the evolution of HCl and SO_2 gas ceases.
- **Monitoring:** Progress can be monitored by quenching a small aliquot and analyzing by ^{19}F NMR to observe the disappearance of the sulfonic acid signal and the appearance of the sulfonyl chloride signal.
- **Purification:** After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure. The crude **Difluoromethanesulfonyl chloride** is then purified by fractional distillation under reduced pressure.

Applications in Drug Development and Organic Synthesis

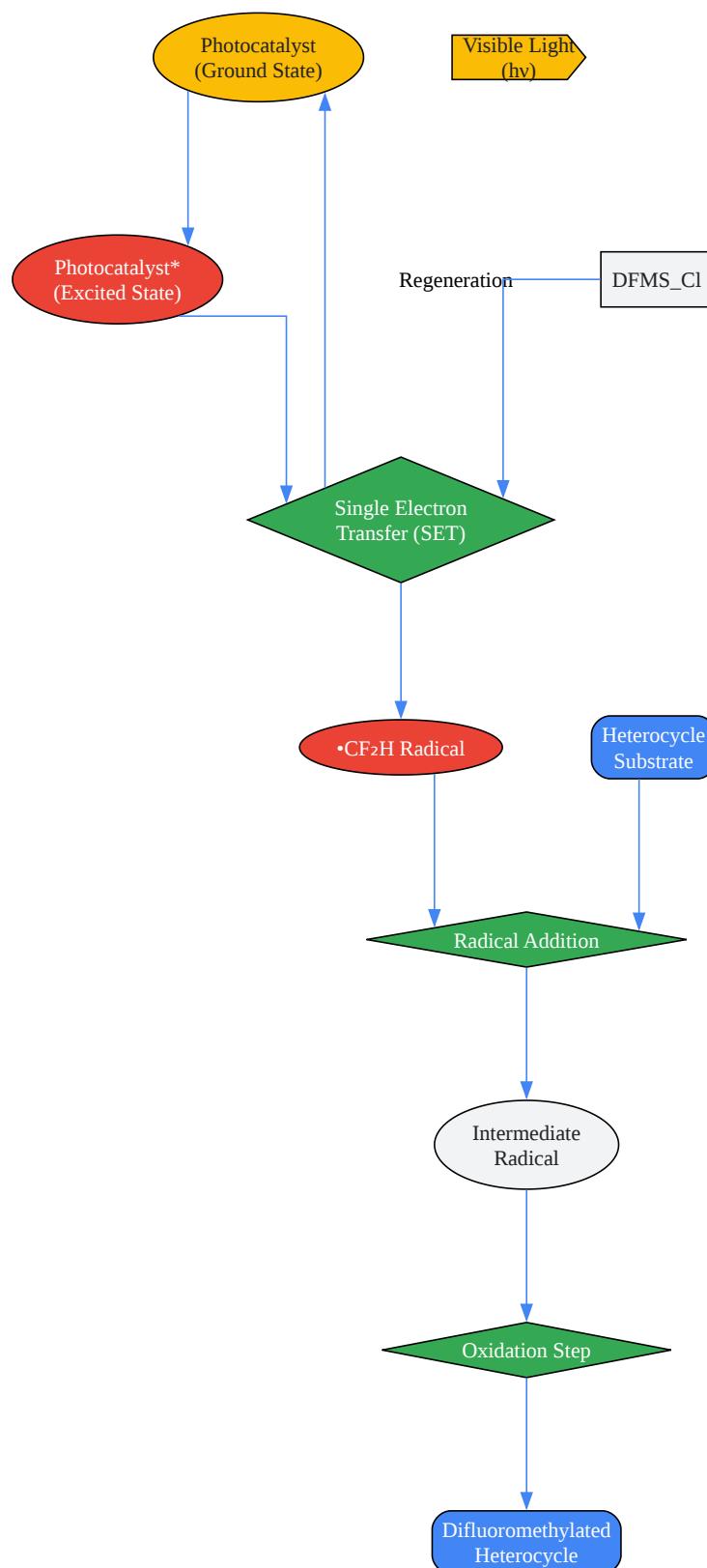
Difluoromethanesulfonyl chloride is primarily used as a precursor to the difluoromethyl radical ($\bullet\text{CF}_2\text{H}$), which can then be incorporated into a wide range of organic substrates. This is particularly valuable in late-stage functionalization of complex molecules in drug discovery programs.

General Application: Sulfonamide Synthesis

Difluoromethanesulfonyl chloride readily reacts with primary and secondary amines to form difluoromethanesulfonamides, a common motif in medicinal chemistry.

Experimental Protocol:

- Reaction Setup: To a solution of the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a solution of **Difluoromethanesulfonyl chloride** (1.1 equivalents) in the same solvent dropwise.
- Reaction: The mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
- Workup: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated aqueous sodium bicarbonate, and finally brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.


Specific Application: Photocatalytic Difluoromethylation of Heterocycles

This protocol describes a modern, visible-light-mediated method for the direct C-H difluoromethylation of heterocycles, showcasing the utility of **Difluoromethanesulfonyl chloride** as a radical precursor. The example focuses on the difluoromethylation of quinoxalin-2(1H)-ones.^[6]

Experimental Protocol:

- Reaction Setup: An oven-dried Schlenk tube is charged with the quinoxalin-2(1H)-one substrate (0.2 mmol), sodium difluoromethanesulfinate ($\text{CF}_2\text{HSO}_2\text{Na}$) (0.4 mmol, used as the radical precursor which can be generated from the sulfonyl chloride), and a photocatalyst such as Rose Bengal (2 mol%).

- Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) (1 mL) is added, and the tube is sealed.
- Irradiation: The reaction mixture is stirred and irradiated with green LEDs (e.g., 3W) at room temperature.
- Monitoring: The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
- Workup: Upon completion, the reaction mixture is diluted with water and extracted multiple times with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over Na_2SO_4 , filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired difluoromethylated product.[\[6\]](#)

[Click to download full resolution via product page](#)

Photocatalytic Difluoromethylation Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Difluoromethanesulphonyl chloride | CHClF₂O₂S | CID 73932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. difluoromethanesulphonyl chloride CAS#: 1512-30-7 [m.chemicalbook.com]
- 3. Difluoromethanesulfonyl chloride | CAS#:1512-30-7 | Chemsoc [chemsoc.com]
- 4. acdlabs.com [acdlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Difluoromethanesulfonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074772#difluoromethanesulfonyl-chloride-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com